molecular formula C23H29NO6 B282356 Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No. B282356
M. Wt: 415.5 g/mol
InChI Key: XMTUKCOKLQMUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate, also known as DAPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. DAPD is a member of the cyclohexane dicarboxylate family and is a white crystalline powder that is soluble in water and various organic solvents.

Mechanism of Action

The mechanism of action of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is not fully understood, but it is believed to inhibit viral replication by interfering with the synthesis of viral DNA. Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a nucleoside analogue that is incorporated into the viral DNA during replication, leading to chain termination and inhibition of viral replication. Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has also been shown to inhibit bacterial cell wall synthesis and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have low toxicity and to be well-tolerated in animal studies. It is rapidly absorbed and eliminated from the body, with a half-life of approximately 2 hours. Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been shown to have minimal effects on liver and kidney function, making it a promising compound for further development.

Advantages and Limitations for Lab Experiments

Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has low toxicity and is well-tolerated in animal studies. However, the main limitation of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. One potential application is in the development of new antiviral and antibacterial agents. Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has shown promise in inhibiting the replication of various viruses and bacteria, and further research could lead to the development of new drugs. In addition, Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been studied for its potential anticancer properties, and further research could lead to the development of new cancer treatments. Finally, further studies are needed to fully understand the mechanism of action of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate and its potential applications in the field of medicine.
In conclusion, Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. It has antiviral, antibacterial, and anticancer properties and has been shown to be well-tolerated in animal studies. While its limited solubility in water is a limitation, Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several advantages for use in lab experiments. Future research could lead to the development of new drugs and treatments based on Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate.

Synthesis Methods

The synthesis of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves a multi-step process that starts with the reaction of dimethylamine with 4-nitrobenzaldehyde to form 4-(dimethylamino)benzaldehyde. This intermediate is then reacted with cyclohexanone and ethyl acetoacetate to produce the final product, Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate. The synthesis of Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been optimized to produce high yields and purity, making it a suitable compound for scientific research.

Scientific Research Applications

Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to have antiviral, antibacterial, and anticancer properties. Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been tested against a range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. It has also been shown to have potential as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). In addition, Diallyl 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has been studied for its anticancer properties and has been shown to inhibit the growth of various cancer cell lines.

properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

bis(prop-2-enyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H29NO6/c1-6-12-29-21(26)19-17(25)14-23(3,28)20(22(27)30-13-7-2)18(19)15-8-10-16(11-9-15)24(4)5/h6-11,18-20,28H,1-2,12-14H2,3-5H3

InChI Key

XMTUKCOKLQMUHG-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)N(C)C)C(=O)OCC=C)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)N(C)C)C(=O)OCC=C)O

Origin of Product

United States

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